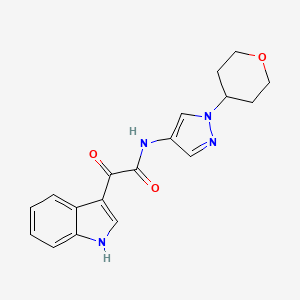
4-methoxy-3,5-dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene synthesis is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene-based analogs have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds both with respect to their biological and physiological functions .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- Compounds similar to "4-methoxy-3,5-dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide" have been synthesized and characterized for their application in photodynamic therapy (PDT). Zinc(II) phthalocyanine derivatives, for example, have been reported to exhibit high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment through PDT. The synthesized compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
- Sulfonamide compounds, including those structurally related to "this compound," have shown strong affinities towards isozymes of carbonic anhydrase. These enzyme inhibitors demonstrate good water solubility and have been found effective in lowering intraocular pressure (IOP) in normotensive rabbits when administered topically, indicating potential applications in glaucoma treatment (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).
Antimicrobial Activity
- Novel benzenesulfonamides have been synthesized and evaluated for their antimicrobial activity against various bacterial strains such as Escherichia coli. These studies contribute to the development of new therapeutic agents with potential antibacterial properties, indicating the usefulness of sulfonamide derivatives in combating bacterial infections (Abbasi et al., 2019).
Direcciones Futuras
As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem . Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offer some of the greatest hopes for success in present and future epoch . Thiophene and its derivatives are extensively distributed in nature and have versatile synthetic applicability and biological activity . This has helped medicinal chemists to plan, organize and implement new approaches towards the discovery of novel drugs .
Mecanismo De Acción
Target of Action
Similar compounds have been found to have inhibitory effects against certain organisms .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide or pseudohalide .
Biochemical Pathways
The compound may be involved in biochemical pathways related to Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis and involve the formation of carbon-carbon bonds .
Result of Action
Similar compounds have shown inhibitory effects against certain organisms .
Propiedades
IUPAC Name |
4-methoxy-3,5-dimethyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S3/c1-12-8-16(9-13(2)19(12)24-3)27(22,23)20-10-15-4-5-17(26-15)18(21)14-6-7-25-11-14/h4-9,11,20H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEDPPYHMKYODU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

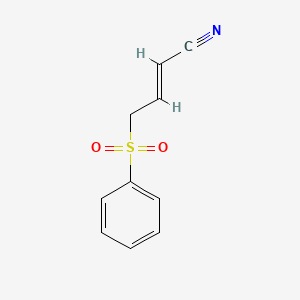
![7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2966991.png)
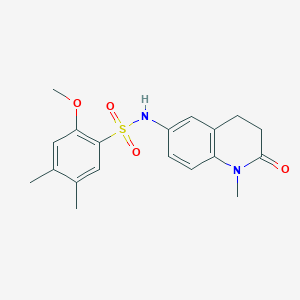
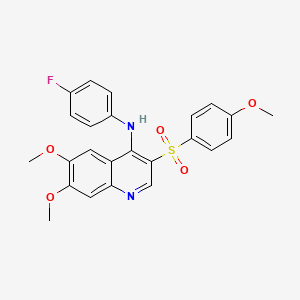
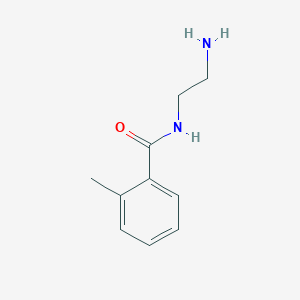

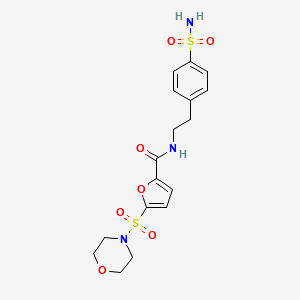
![3-ethyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2967000.png)
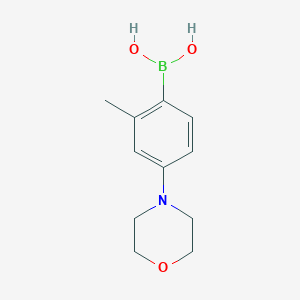
![N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B2967002.png)

![2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2967009.png)

